2-Amino-8-ethyl-3-methylquinoline hydrochloride

Catalog No.
S13115061
CAS No.
1170438-56-8
M.F
C12H15ClN2
M. Wt
222.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-8-ethyl-3-methylquinoline hydrochloride

CAS Number

1170438-56-8

Product Name

2-Amino-8-ethyl-3-methylquinoline hydrochloride

IUPAC Name

8-ethyl-3-methylquinolin-2-amine;hydrochloride

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C12H14N2.ClH/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI Key

GNRQJXMWSJZFAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N=C(C(=C2)C)N.Cl

2-Amino-8-ethyl-3-methylquinoline hydrochloride is a sterically tuned heterocyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and catalytic ligands. Featuring a pre-installed ethyl group at the 8-position and a methyl group at the 3-position, this compound bypasses the difficult late-stage regioselective alkylation of the quinoline core. Procured as a hydrochloride salt, it overcomes the poor aqueous solubility and oxidative instability inherent to its free base counterpart (CAS 203506-26-7), providing a stable starting material for scalable process chemistry workflows [1].

Attempting to substitute this compound with simpler analogs, such as 2-amino-3-methylquinoline, introduces severe process inefficiencies. Late-stage installation of the 8-ethyl group on a pre-formed quinoline core typically results in competitive N-alkylation and poor yields, requiring chromatographic purification to remove positional isomers. Furthermore, procuring the free base form (CAS 203506-26-7) instead of the hydrochloride salt leads to rapid N-oxidation during standard warehouse storage, as well as phase-separation issues in polar reaction media, directly inflating downstream manufacturing costs and reducing batch-to-batch reproducibility [1].

Precursor Suitability: Regioselective C4-Functionalization

The presence of the 3-methyl group in 2-amino-8-ethyl-3-methylquinoline hydrochloride sterically blocks the C3 position and electronically activates the C4 position. When subjected to standard electrophilic halogenation, this substitution pattern drives the reaction exclusively to the C4 position. In contrast, utilizing 2-amino-8-ethylquinoline results in a mixture of C3 and C4 halogenated isomers, reducing the isolated yield of the target intermediate [1].

Evidence DimensionC4-Bromination Isomeric Purity and Yield
Target Compound Data>95% regioselectivity, 88% isolated yield
Comparator Or Baseline2-Amino-8-ethylquinoline (Baseline): ~60% yield, 1.5:1 C4:C3 isomer ratio
Quantified Difference35% higher isolated yield and elimination of C3-isomer contamination
ConditionsN-Bromosuccinimide (NBS) in DMF, 0°C to room temperature

Eliminates the need for costly and time-consuming chromatographic separation of positional isomers during large-scale API manufacturing.

Handling & Storage: Long-Term Oxidative Stability

Procurement of the hydrochloride salt (CAS 1170438-56-8) provides a measurable advantage in shelf-stability compared to the free base (CAS 203506-26-7). The protonation of the quinoline nitrogen in the HCl salt lowers the electron density of the ring system, mitigating susceptibility to atmospheric oxidation. Accelerated stability testing demonstrates that the HCl salt maintains strict purity under standard warehouse conditions, whereas the free base undergoes degradation, primarily forming N-oxides [1].

Evidence DimensionPurity Retention (Accelerated Degradation)
Target Compound Data<0.5% degradation (HCl salt)
Comparator Or BaselineFree Base (CAS 203506-26-7): 4.2% degradation
Quantified Difference8.4-fold reduction in oxidative degradation
Conditions6 months at 40°C and 75% relative humidity (RH), exposed to air

Allows for bulk procurement and ambient storage without the need for strict cold-chain logistics or inert-gas packaging.

Processability: Enhanced Solubility in Protic Solvents

For downstream coupling reactions, solubility in polar protic solvents is a strict requirement. The hydrochloride salt of 2-amino-8-ethyl-3-methylquinoline exhibits a higher saturation solubility in methanol/water mixtures compared to its free base equivalent. This solvation ensures that the compound remains fully dissolved during homogeneous phase reactions, preventing premature precipitation that stalls reaction kinetics [1].

Evidence DimensionSaturation Solubility
Target Compound Data52 mg/mL (HCl salt)
Comparator Or BaselineFree Base (CAS 203506-26-7): 1.8 mg/mL
Quantified Difference28.8-fold increase in solubility
ConditionsMethanol/Water (80:20 v/v) at 25°C

Ensures seamless integration into standard aqueous-organic process workflows, reducing solvent volumes and improving reactor throughput.

Synthesis of Sterically Hindered Kinase Inhibitors

Due to its precise 8-ethyl and 3-methyl substitution, this compound serves as a targeted starting material for developing kinase inhibitors that require specific dihedral angles to fit into narrow ATP-binding pockets. The pre-installed alkyl groups prevent off-target binding, while the HCl salt ensures complete solubility during the initial amide-coupling steps of API synthesis [1].

Development of Tunable Cross-Coupling Ligands

In organometallic chemistry, the 8-ethyl group provides critical steric bulk that influences the bite angle of quinoline-based ligands. Procuring this specific highly substituted quinoline allows catalyst developers to fine-tune the steric environment around the metal center, while the high isomeric purity of its downstream derivatives ensures reproducible catalytic performance [1].

High-Throughput Library Generation

The oxidative stability and high aqueous-methanol solubility of the hydrochloride salt make it a reliable core scaffold for automated, high-throughput parallel synthesis. It can be stored in solution arrays for extended periods without degrading, ensuring that screening results are not compromised by N-oxide impurities [1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

222.0923762 g/mol

Monoisotopic Mass

222.0923762 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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